molecular formula C96H120N12Na6O21 B8035985 Entresto

Entresto

Cat. No.: B8035985
M. Wt: 1916.0 g/mol
InChI Key: ZASXKEGREHRXDL-CAWNUZPDSA-H
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Description

Entresto is a pharmaceutical compound used primarily in the treatment of heart failure. It is a combination of two active ingredients: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor antagonist. This combination is marketed under the brand name this compound and is known for its efficacy in reducing cardiovascular mortality and hospitalization in patients with chronic heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sacubitril valsartan sodium hydrate involves several steps. One method includes suspending valsartan free acid and sacubitril sodium salt in an organic solvent, dissolving a sodium base in alcohols, and adding this mixture to the reaction solvent. The crystallization solvent is then added dropwise to obtain the desired crystal form . Another method involves dissolving valsartan and sacubitril in acetone, adding a sodium hydroxide aqueous solution, followed by reduced pressure concentration, and finally adding isopropyl acetate and methyl tert-butyl ether to crystallize the product .

Industrial Production Methods

Industrial production of sacubitril valsartan sodium hydrate typically involves large-scale synthesis using the methods mentioned above. The process is optimized to ensure high purity and yield, with steps such as reduced pressure concentration and crystallization being crucial for obtaining the desired crystal form with high product purity .

Chemical Reactions Analysis

Types of Reactions

Entresto undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable under normal conditions but can degrade under extreme pH and temperature conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of sacubitril valsartan sodium hydrate include organic solvents like acetone and isopropyl acetate, sodium hydroxide, and methyl tert-butyl ether. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability and purity of the compound .

Major Products Formed

The major products formed from the reactions of sacubitril valsartan sodium hydrate include its active metabolites, which exert the therapeutic effects. The hydrolysis of sacubitril produces LBQ657, an active neprilysin inhibitor, while valsartan remains unchanged and continues to act as an angiotensin II receptor antagonist .

Scientific Research Applications

Entresto has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its role in treating heart failure and its potential benefits in other cardiovascular conditions. Research has shown that the compound can significantly reduce cardiovascular mortality and hospitalization rates in patients with chronic heart failure . Additionally, it is being investigated for its potential use in treating hypertension and other related conditions .

Mechanism of Action

The mechanism of action of sacubitril valsartan sodium hydrate involves the inhibition of neprilysin by sacubitril and the blockade of angiotensin II receptors by valsartan. Neprilysin is an enzyme that degrades natriuretic peptides, which are involved in vasodilation and diuresis. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and reduced blood pressure. Valsartan, on the other hand, blocks the effects of angiotensin II, a potent vasoconstrictor, thereby further reducing blood pressure and strain on the heart .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sacubitril valsartan sodium hydrate include other angiotensin receptor blockers (ARBs) and neprilysin inhibitors. Some of the commonly compared compounds are:

Uniqueness

Entresto is unique due to its dual mechanism of action, combining the effects of neprilysin inhibition and angiotensin II receptor blockade. This combination provides a more comprehensive approach to managing heart failure compared to using either mechanism alone. Studies have shown that sacubitril valsartan sodium hydrate is superior to traditional treatments like enalapril in reducing cardiovascular mortality and hospitalization rates .

Properties

IUPAC Name

hexasodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H29N5O3.2C24H29NO5.6Na.5H2O/c2*1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;;;;;;;;/h2*6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;;;;5*1H2/q;;;;6*+1;;;;;/p-6/t2*22-;2*17-,21+;;;;;;;;;;;/m0011.........../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXKEGREHRXDL-CAWNUZPDSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H120N12Na6O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1916.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936623-90-4
Record name Sacubitril mixture with valsartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936623904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACUBITRIL VALSARTAN SODIUM HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8FT61183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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